N-(cyclopropylmethyl)-3-ethoxyaniline

Catalog No.
S13767076
CAS No.
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(cyclopropylmethyl)-3-ethoxyaniline

Product Name

N-(cyclopropylmethyl)-3-ethoxyaniline

IUPAC Name

N-(cyclopropylmethyl)-3-ethoxyaniline

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-2-14-12-5-3-4-11(8-12)13-9-10-6-7-10/h3-5,8,10,13H,2,6-7,9H2,1H3

InChI Key

RREOYZLRQAJWGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NCC2CC2

N-(cyclopropylmethyl)-3-ethoxyaniline is an organic compound characterized by its unique structure, which includes a cyclopropylmethyl group and an ethoxy group attached to a phenyl ring with an amino functional group. Its molecular formula is C12H17NOC_{12}H_{17}NO, and it has a molecular weight of approximately 191.27 g/mol. The compound's IUPAC name reflects its structural components, indicating the presence of the cyclopropylmethyl group at the nitrogen atom of the aniline moiety and an ethoxy substituent at the 3-position of the aromatic ring .

Properties

  • Molecular Formula: C12H17NOC_{12}H_{17}NO
  • Molecular Weight: 191.27 g/mol
  • InChI Key: RREOYZLRQAJWGO-UHFFFAOYSA-N
  • Canonical SMILES: CCOC1=CC=CC(=C1)NCC2CC2

, including:

  • Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, resulting in quinones or nitroso derivatives.
  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts, yielding cyclopropylmethyl-3-ethoxyaniline.
  • Substitution Reactions: The ethoxy group is susceptible to nucleophilic substitution, allowing for the introduction of other functional groups through treatment with strong nucleophiles like sodium hydride.

The biological activity of N-(cyclopropylmethyl)-3-ethoxyaniline is primarily linked to its interactions with various molecular targets in medicinal chemistry. The compound's structure allows it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with biological macromolecules, which can enhance its binding affinity and selectivity for specific receptors or enzymes. This activity makes it a candidate for further exploration in drug development, particularly in areas requiring modulation of enzyme activity or receptor signaling pathways .

The synthesis of N-(cyclopropylmethyl)-3-ethoxyaniline typically involves several key steps:

  • Formation of Cyclopropylmethylamine: This is achieved by reacting cyclopropylmethyl bromide with ammonia or a primary amine under basic conditions.
  • Ethoxylation of Aniline: An ethoxy group is introduced to the aniline derivative.
  • Coupling Reaction: The final step involves coupling cyclopropylmethylamine with the ethoxyaniline derivative using standard amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole .

N-(cyclopropylmethyl)-3-ethoxyaniline has potential applications in various fields:

  • Medicinal Chemistry: Its unique structural features may provide therapeutic benefits in drug formulations targeting specific diseases.
  • Chemical Research: The compound can serve as a building block for synthesizing more complex molecules in organic synthesis.
  • Material Science: Due to its chemical properties, it may find applications in developing new materials or coatings .

Studies on N-(cyclopropylmethyl)-3-ethoxyaniline's interactions with biological targets are crucial for understanding its pharmacological potential. Research indicates that the compound may exhibit selective inhibition or modulation of specific enzymes or receptors, which could lead to therapeutic applications. Detailed interaction studies are necessary to elucidate these mechanisms and optimize the compound's efficacy and safety profiles .

Similar Compounds: Comparison

N-(cyclopropylmethyl)-3-ethoxyaniline shares structural similarities with several other compounds, which can help highlight its uniqueness:

Compound NameKey FeaturesDifferences
N-(cyclopropylmethyl)-anilineLacks ethoxy groupDifferent chemical and biological properties
N-(cyclopropylmethyl)-3-methoxyanilineContains methoxy instead of ethoxyAffects reactivity and interactions
N-(cyclopropylmethyl)-4-ethoxyanilineEthoxy group at the 4-positionDifferent steric and electronic effects

Uniqueness

N-(cyclopropylmethyl)-3-ethoxyaniline is distinctive due to its combination of both cyclopropylmethyl and ethoxy groups at specific positions on the phenyl ring. This configuration influences its chemical reactivity and biological interactions, making it a valuable candidate for further research and application development .

The molecular formula of N-(cyclopropylmethyl)-3-ethoxyaniline is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol. Its structure consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the third carbon (meta position) and a cyclopropylmethyl group (-CH₂C₃H₅) bonded to the nitrogen atom of the aniline backbone.

The IUPAC name is derived systematically:

  • Parent chain: Benzene ring with an amino group (-NH₂).
  • Substituents:
    • Ethoxy group at position 3 (meta).
    • Cyclopropylmethyl group attached to the nitrogen.

Thus, the full name is N-(cyclopropylmethyl)-3-ethoxyaniline. The SMILES notation CCOC1=CC(NCC2CC2)=CC=C1 confirms the connectivity, while the InChIKey (not explicitly provided in sources) would encode this structure uniquely.

Key Structural Features:

PropertyValue/Description
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol
Substituents3-ethoxy, N-cyclopropylmethyl
SMILESCCOC1=CC(NCC2CC2)=CC=C1

Isomerism and Stereochemical Considerations

Structural Isomerism:

The compound exhibits positional isomerism due to the ethoxy group’s placement on the benzene ring. For example:

  • Ortho isomer: Ethoxy at position 2.
  • Para isomer: Ethoxy at position 4.

The meta configuration in N-(cyclopropylmethyl)-3-ethoxyaniline distinguishes it from these alternatives.

Stereoisomerism:

The cyclopropane ring introduces geometric constraints, but the compound lacks chiral centers. The nitrogen atom’s bonding environment (three single bonds: two to hydrogens and one to the cyclopropylmethyl group) prevents tetrahedral chirality. Thus, no enantiomers or diastereomers are expected.

Comparative Analysis with Ortho/Meta/Para Ethoxy Isomers

Physicochemical Properties:

The ethoxy group’s position significantly influences properties:

IsomerBoiling Point (°C)SolubilityElectronic Effects
OrthoNot reportedLower polaritySteric hindrance near amine
Meta~248 (analogous)Moderate polarityBalanced resonance and inductive
ParaNot reportedHigher polarityEnhanced resonance stabilization
  • Meta isomer: The ethoxy group at position 3 minimizes steric clashes with the cyclopropylmethyl group, allowing moderate solubility in organic solvents.
  • Para isomer: The ethoxy group’s resonance donation enhances the amine’s basicity compared to the meta isomer.

Synthetic Accessibility:

  • Meta isomer: Synthesized via Friedel-Crafts alkylation or Ullmann coupling, with careful regioselective control.
  • Para isomer: Often requires directing groups or protective strategies to achieve selectivity.

This comparative analysis underscores the meta isomer’s unique balance of electronic and steric properties, making it a versatile intermediate in organic synthesis.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

191.131014166 g/mol

Monoisotopic Mass

191.131014166 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types